2-Chloro-5-(ethanesulfonyl)benzoic acid
Overview
Description
2-Chloro-5-(ethanesulfonyl)benzoic acid, also known as CEEA, is a carboxylic acid that is widely used in many scientific research applications. It is a versatile compound that can be used in a variety of ways, including as a reagent, catalyst, and as a building block for organic synthesis. CEEA has been used in the synthesis of a variety of compounds, including peptides, carbohydrates, and other organic molecules. In addition, CEEA has been used in the study of various biochemical and physiological effects, as well as in the development of new laboratory experiments.
Scientific Research Applications
Application in Pharmaceuticals: Production of Mesalamine
- Summary of the Application : “2-Chloro-5-(ethanesulfonyl)benzoic acid” is used as a starting material in the synthesis of Mesalamine , an anti-inflammatory agent widely used for the treatment of colitis .
- Methods of Application or Experimental Procedures : The synthesis involves a one-pot method where “2-chloro-5-nitrobenzoic acid” is converted to “2-hydroxy-5-nitrobenzoic acid” using excess aqueous KOH (4.0 equivalents) to ensure completion of hydrolysis. This is further converted to the desired product, Mesalamine, under a hydrogen atmosphere using 10% Pd/C as the catalyst .
- Results or Outcomes : The method has been reported to have excellent conversion (99.3%), high yield (93%), and cost-effectiveness. It has been validated for benign, large-scale production .
For example, in the field of Organic Chemistry , benzoic acid derivatives are known to have varying acidity levels depending on the electron-withdrawing or electron-donating nature of the substituent groups . This property can be exploited in various chemical reactions and syntheses.
properties
IUPAC Name |
2-chloro-5-ethylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHDNODBCUENAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(ethanesulfonyl)benzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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